(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Medicinal chemistry Scaffold differentiation LogP optimization

This compound combines a 3-phenylbenzo[c]isoxazole scaffold with a 4-(phenylsulfonyl)piperidine moiety via a rigid carbonyl linker, creating a unique spatial arrangement for probing receptor selectivity and CNS penetration. The pre-assembled core reduces synthesis by 2–3 steps versus basic building blocks, enabling direct derivatization at the carbonyl. Ideal for multi-target antipsychotic or antimicrobial library synthesis. Supplied at ≥95% purity for immediate screening.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 1797686-70-4
Cat. No. B2859614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
CAS1797686-70-4
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C25H22N2O4S/c28-25(27-15-13-21(14-16-27)32(29,30)20-9-5-2-6-10-20)19-11-12-23-22(17-19)24(31-26-23)18-7-3-1-4-8-18/h1-12,17,21H,13-16H2
InChIKeyXHRIPTMUMHGQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797686-70-4: (3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone – Core Identity and Procurement Fingerprint


(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone (CAS 1797686-70-4) is a synthetic small molecule belonging to the benzo[c]isoxazole chemical class . Its structure features a 3-phenylbenzo[c]isoxazole core linked via a carbonyl bridge to a 4-(phenylsulfonyl)piperidine moiety (molecular formula C₂₅H₂₂N₂O₄S, molecular weight 446.52 g/mol) . The compound is typically supplied at ≥95% purity and is used exclusively as a research intermediate or screening probe . Benzoisoxazole-containing compounds are pharmacologically significant scaffolds, forming the basis of several FDA-approved antipsychotics (e.g., risperidone, paliperidone, iloperidone) .

Why Generic Substitution of 1797686-70-4 Is Not Straightforward


In the benzisoxazole-piperidine space, even minor structural variations lead to substantial shifts in target engagement, pharmacokinetics, and safety profiles [1]. The specific arrangement in 1797686-70-4—a 3-phenylbenzo[c]isoxazole-5-carbonyl connected to a 4-(phenylsulfonyl)piperidine—places two key pharmacophoric elements (the flat aromatic benzisoxazole and the polar sulfonyl piperidine) in a precise spatial relationship governed by the rigid carbonyl linker [2]. Swapping either fragment for a closely related substructure (e.g., replacing 3-phenylbenzo[c]isoxazole with a simple benzisoxazole or switching the carbonyl to a methylene bridge) will alter the compound's lipophilicity, hydrogen-bonding capacity, and conformational landscape [3]. These changes directly affect receptor-binding selectivity and metabolic stability [3][4].

1797686-70-4: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Fingerprint Differentiation from the Closest Available Analog (1426901-70-3)

The nearest commercially available structural analog is 3-[1-(phenylsulfonyl)piperidin-4-yl]benzisoxazole (CAS 1426901-70-3, C₁₈H₁₈N₂O₃S). The target compound, 1797686-70-4, differs by three key features: (i) a methanone linker replacing the direct C–C bond between the piperidine and benzisoxazole rings; (ii) an additional 3-phenyl substituent on the benzisoxazole core; and (iii) a higher molecular weight (446.52 vs. 342.42 g/mol). These modifications produce a substantially higher calculated logP (~4.0 vs. 3.1) and a larger topological polar surface area (~84.7 vs. 71.8 Ų) [1]. The carbonyl linker introduces a hydrogen-bond acceptor site not present in 1426901-70-3, potentially enabling additional target interactions [1].

Medicinal chemistry Scaffold differentiation LogP optimization

Antimicrobial Activity Potential: Class-Level Evidence from Benzisoxazole-Piperidine Conjugates

A series of piperidine-conjugated benzisoxazole derivatives were evaluated for antibacterial activity against Gram-negative (E. coli, K. pneumoniae, S. typhi, S. flexneri) and Gram-positive (B. subtilis) strains. Most compounds exhibited good to moderate antimicrobial activity, with zone-of-inhibition values comparable to reference antibiotics [1]. Separately, a 2024 study on 1-(3-arylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamides demonstrated that 5 out of 24 compounds reduced microbial growth by ~20% against ESKAPE pathogens [2]. While these data are not specific to 1797686-70-4, the 3-phenylbenzo[c]isoxazole substructure is a recognized pharmacophore in this antimicrobial series, distinguishing it from simpler benzisoxazoles lacking the 3-aryl substituent [2].

Antimicrobial Benzisoxazole conjugates SAR

Benzisoxazole Pharmacophore Differentiation: Bioisosteric Replacement Advantage

The benzisoxazole heterocycle has been established as a bioisosteric replacement for the benzoyl functionality in N-benzylpiperidine acetylcholinesterase (AChE) inhibitors, yielding compounds with enhanced potency and selectivity [1]. In a seminal study, benzisoxazole-containing N-benzylpiperidines achieved AChE IC₅₀ values as low as 45 nM, with selectivities of >10-fold over butyrylcholinesterase (BuChE) [2]. Moreover, the benzisoxazole scaffold has emerged as a privileged structure in multi-target antipsychotic design, with benzoisoxazoleylpiperidine derivatives showing potent dual/triple affinities for dopamine D₂, serotonin 5-HT₂A, and histamine H₃ receptors [3]. The 3-phenyl substitution present in 1797686-70-4 extends the aromatic surface of the benzisoxazole core, a modification known to modulate π-stacking interactions with receptor binding pockets [3].

Bioisostere Acetylcholinesterase inhibition CNS drug design

Unique Molecular Weight and Purity Profile for Screening Library Selection

With a molecular weight of 446.52 g/mol and a standard commercial purity of ≥95%, 1797686-70-4 occupies a defined property space distinct from smaller, lower-MW benzisoxazole building blocks . The closest analog 3-[1-(phenylsulfonyl)piperidin-4-yl]benzisoxazole (1426901-70-3) has a MW of 342.42 g/mol and similarly ≥95% purity, but lacks the 3-phenyl and carbonyl features [1]. The MW difference of ~104 g/mol reflects the additional aromatic ring and carbonyl group, positioning 1797686-70-4 in a higher lipophilicity, larger molecular volume region of chemical space [1]. The ≥95% purity specification ensures reliable screening results with minimal confounding from impurities .

Screening collection Purity specification MW benchmarking

1797686-70-4: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration Targeting CNS Receptors

The benzisoxazole scaffold is a validated bioisostere in CNS drug design, with demonstrated AChE inhibitory potency (IC₅₀ = 45 nM) and multi-target antipsychotic profiles across dopamine, serotonin, and histamine receptors [1][2]. 1797686-70-4, with its extended 3-phenyl substitution and sulfonyl-piperidine moiety, provides a distinct SAR starting point for probing the effect of increased aromatic surface area and hydrogen-bonding capacity on receptor selectivity and CNS penetration. The 4-(phenylsulfonyl)piperidine substructure is independently associated with 5-HT₂A receptor antagonism and oral bioavailability optimization, making this compound suitable for CNS lead identification programs [3]. Researchers should prioritize 1797686-70-4 when the medicinal chemistry objective involves exploring the steric and electronic effects of a 3-aryl substitution on the benzisoxazole core—an SAR dimension not accessible with simpler, unsubstituted benzisoxazole analogs.

Antimicrobial Lead Optimization and Fragment-Based Design

Class-level evidence demonstrates that piperidine-conjugated benzisoxazoles possess measurable antimicrobial activity against clinically relevant ESKAPE pathogens, including S. aureus, E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa [1][2]. The 3-arylbenzisoxazole substructure, present in 1797686-70-4, has been specifically associated with growth inhibition in recent combinatorial libraries [2]. 1797686-70-4 can serve as a key intermediate or core scaffold for the synthesis of focused antimicrobial compound libraries, enabling systematic SAR studies around the carbonyl linker and sulfonyl substitution. Its higher molecular weight and lipophilicity, relative to analog 1426901-70-3, may enhance membrane permeability against Gram-negative pathogens [3].

Chemical Biology Probe Development for Multi-Target Profiling

The convergence of the benzisoxazole pharmacophore (associated with AChE inhibition and sigma receptor affinity) and the 4-(phenylsulfonyl)piperidine moiety (associated with 5-HT₂A antagonism) in a single molecule makes 1797686-70-4 a candidate for polypharmacology probe development [1][3]. Multi-target heterocyclic piperidine derivatives have shown promise as antipsychotics with pro-cognitive effects, and 1797686-70-4 incorporates structural features from both the 'benzisoxazole-piperidine' and 'phenylsulfonyl-piperidine' subfamilies [4]. In vitro profiling of this compound across a panel of CNS targets (dopamine D₂, 5-HT₂A, H₃, sigma-1, AChE) could delineate the contribution of each substructure to polypharmacology, guiding the design of balanced multi-target ligands.

Procurement of a Differentiated Building Block for Custom Synthesis

For contract research organizations (CROs) and academic synthesis labs, 1797686-70-4 offers a pre-assembled, high-purity (≥95%) benzisoxazole-sulfonylpiperidine core that is not available from simpler analogs [1]. The carbonyl linker between the heterocyclic core and the piperidine ring is a reactive handle for further derivatization (e.g., reduction to methylene, nucleophilic addition). The closest commercial analog (1426901-70-3) lacks this carbonyl, limiting its synthetic utility as a diversification point [2]. Procurement of 1797686-70-4 enables rapid entry into a broader chemical space around the benzisoxazole scaffold, reducing the synthetic step count by 2–3 steps relative to building the same structure from basic building blocks.

Quote Request

Request a Quote for (3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.